molecular formula C17H22N2O3S B13316514 (5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one

(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one

Cat. No.: B13316514
M. Wt: 334.4 g/mol
InChI Key: SXELEJLCKASJBN-XLMXVRBTSA-N
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Description

Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one is a complex organic compound with a unique structure that includes a tosyl group and a decahydropyrroloisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the decahydropyrroloisoindole core, followed by the introduction of the tosyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an amine or halide.

Scientific Research Applications

Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tosylated derivatives and decahydropyrroloisoindole analogs. These compounds share structural similarities but may differ in their functional groups or stereochemistry.

Uniqueness

Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one is unique due to its specific stereochemistry and the presence of the tosyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one

InChI

InChI=1S/C17H22N2O3S/c1-11-2-5-13(6-3-11)23(21,22)19-9-12-4-7-14-15(16(12)10-19)8-18-17(14)20/h2-3,5-6,12,14-16H,4,7-10H2,1H3,(H,18,20)/t12?,14-,15-,16+/m0/s1

InChI Key

SXELEJLCKASJBN-XLMXVRBTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@H]4CNC(=O)[C@H]4CCC3C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC4C(C3C2)CNC4=O

Origin of Product

United States

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